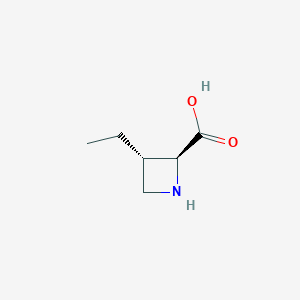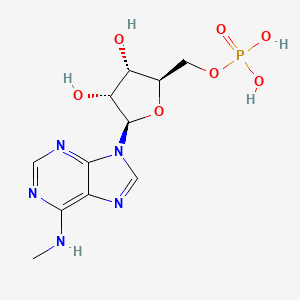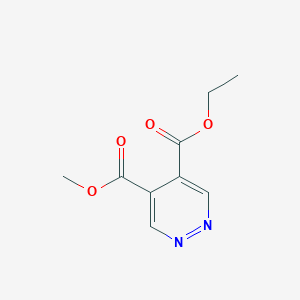
(2S,3S)-3-Ethylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid: is a chiral amino acid derivative with a unique four-membered azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the azetidine ring.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation: The formation of the azetidine ring can also be achieved through alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: Industrial production methods for rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is used as a chiral building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its chiral nature makes it valuable in the development of drugs that require specific stereochemistry for efficacy .
Industry: In the industrial sector, rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is used in the production of polymers and other materials that benefit from its unique structural properties .
Mechanism of Action
The mechanism by which rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions often depend on the compound’s ability to act as a chiral ligand or intermediate in various biochemical processes . The exact pathways and targets can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2R,3R)-3-Ethylazetidine-2-carboxylic acid: An enantiomer with different stereochemistry.
(2S,3S)-3-Methylazetidine-2-carboxylic acid: A similar compound with a methyl group instead of an ethyl group.
(2S,3S)-3-Propylazetidine-2-carboxylic acid: A similar compound with a propyl group instead of an ethyl group.
Uniqueness: rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S,3S)-3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
WIBJWJCHZIGABR-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@@H]1C(=O)O |
Canonical SMILES |
CCC1CNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)



![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)






